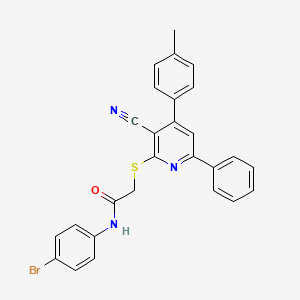![molecular formula C10H4BrClN4OS B11783663 2-(5-Bromopyridin-3-YL)-7-chloro-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B11783663.png)
2-(5-Bromopyridin-3-YL)-7-chloro-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromopyridin-3-YL)-7-chloro-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one is a heterocyclic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidin-5-ones. This compound is characterized by the presence of a bromopyridinyl group at the 2-position and a chlorine atom at the 7-position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromopyridin-3-YL)-7-chloro-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one can be achieved through a one-pot method that involves the combination of [3 + 3] cycloaddition, reduction, and deamination reactions . The process typically starts with the reaction of appropriate precursors under specific conditions to form the desired heterocyclic structure. The reaction conditions may include the use of catalysts, solvents, and controlled temperatures to ensure the efficient formation of the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale synthesis would likely involve optimization of the one-pot synthesis method. This would include scaling up the reaction, ensuring consistent quality and yield, and implementing cost-effective and environmentally friendly practices.
化学反応の分析
Types of Reactions
2-(5-Bromopyridin-3-YL)-7-chloro-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromopyridinyl and chloro groups can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The compound can undergo cycloaddition reactions to form more complex heterocyclic structures.
Reduction Reactions: The compound can be reduced under specific conditions to form derivatives with different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles for substitution reactions, reducing agents for reduction reactions, and specific catalysts for cycloaddition reactions. The conditions for these reactions typically involve controlled temperatures, appropriate solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield derivatives with different substituents at the bromopyridinyl or chloro positions, while reduction reactions may produce compounds with altered oxidation states.
科学的研究の応用
2-(5-Bromopyridin-3-YL)-7-chloro-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Materials Science: The unique structure of the compound makes it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used in studies related to biofilm formation and disruption, particularly in the context of bacterial infections.
作用機序
The mechanism of action of 2-(5-Bromopyridin-3-YL)-7-chloro-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one involves its interaction with specific molecular targets and pathways. For example, in antimicrobial applications, the compound may disrupt bacterial cell membranes or interfere with essential enzymatic processes . The exact molecular targets and pathways can vary depending on the specific application and the organism being studied.
類似化合物との比較
Similar Compounds
Thiadiazolo[3,2-a]pyrimidin-5-ones: Compounds with similar core structures but different substituents.
Pyrido[1,2-a]pyrimidin-4-ones: Compounds with a similar fused ring system but different functional groups.
Uniqueness
The uniqueness of 2-(5-Bromopyridin-3-YL)-7-chloro-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one lies in its specific combination of substituents, which confer distinct chemical and biological properties
特性
分子式 |
C10H4BrClN4OS |
|---|---|
分子量 |
343.59 g/mol |
IUPAC名 |
2-(5-bromopyridin-3-yl)-7-chloro-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C10H4BrClN4OS/c11-6-1-5(3-13-4-6)9-15-16-8(17)2-7(12)14-10(16)18-9/h1-4H |
InChIキー |
YPDSFZGXLWPKRZ-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=NC=C1Br)C2=NN3C(=O)C=C(N=C3S2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Boroxin, tris[4-(trimethylsilyl)-3-furanyl]-](/img/structure/B11783588.png)



![2-Amino-4-(benzo[d][1,3]dioxol-5-yl)-6-(2,5-dimethylphenyl)nicotinonitrile](/img/structure/B11783609.png)
![4-(Pyridin-4-ylmethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B11783614.png)

![2-(Difluoromethoxy)-5-methoxybenzo[d]oxazole](/img/structure/B11783620.png)
![4-(Fluoromethyl)-2-oxa-3-azabicyclo[3.1.0]hex-3-ene](/img/structure/B11783630.png)




